molecular formula C7H7BrOS B12073718 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde

2-Bromo-4,5-dimethylthiophene-3-carbaldehyde

Cat. No.: B12073718
M. Wt: 219.10 g/mol
InChI Key: BUPLOOCSCVGSNU-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethylthiophene-3-carbaldehyde is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the second position, two methyl groups at the fourth and fifth positions, and an aldehyde group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 4,5-dimethylthiophene-3-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often incorporate advanced purification techniques like recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Bromo-4,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiophene derivatives, while oxidation and reduction reactions modify the functional groups present on the thiophene ring .

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the aldehyde group can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways .

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

2-bromo-4,5-dimethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H7BrOS/c1-4-5(2)10-7(8)6(4)3-9/h3H,1-2H3

InChI Key

BUPLOOCSCVGSNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C=O)Br)C

Origin of Product

United States

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